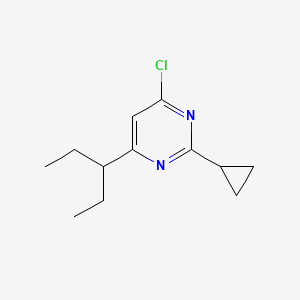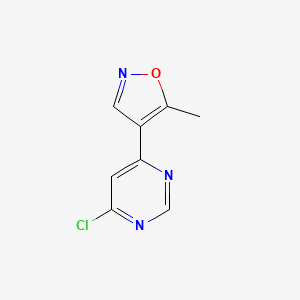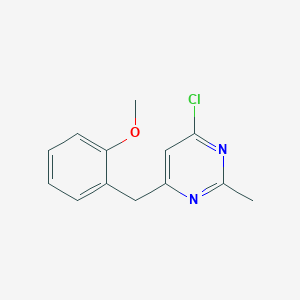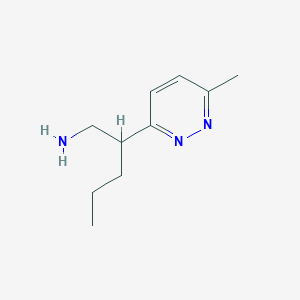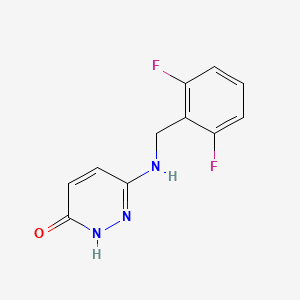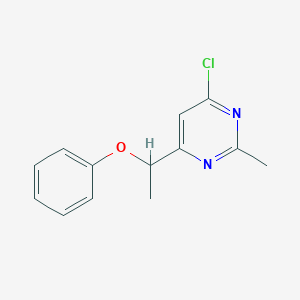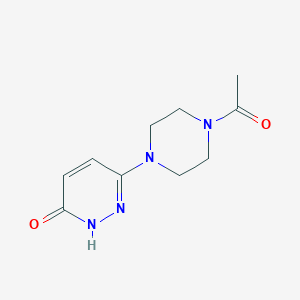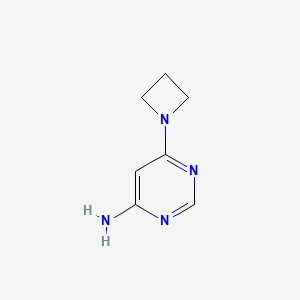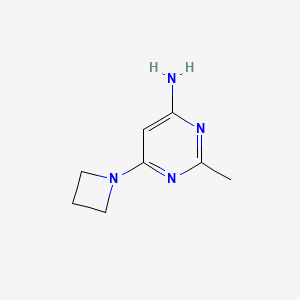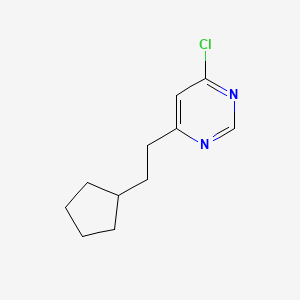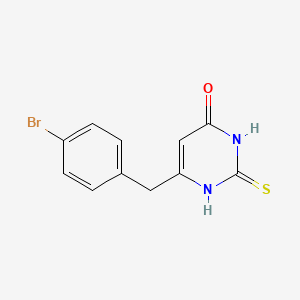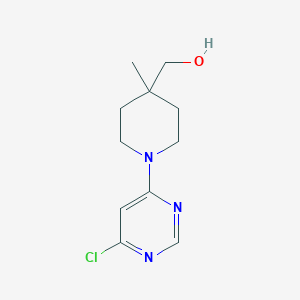
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol
描述
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Substitution Reaction: The 4-position of the piperidine ring is methylated using methyl iodide or a similar methylating agent.
Coupling Reaction: The chloropyrimidine and methylpiperidine intermediates are coupled together using a suitable base such as sodium hydride or potassium carbonate.
Reduction: The final step involves the reduction of the intermediate to form the methanol derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the methanol group, to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Hydroxyl derivatives.
科学研究应用
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemistry: It serves as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function.
相似化合物的比较
Similar Compounds
(1-(6-Chloropyrimidin-4-yl)-4-ethylpiperidin-4-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(1-(6-Chloropyrimidin-4-yl)-4-phenylpiperidin-4-yl)methanol: Similar structure but with a phenyl group instead of a methyl group.
(1-(6-Chloropyrimidin-4-yl)-4-isopropylpiperidin-4-yl)methanol: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
- The presence of the methyl group at the 4-position of the piperidine ring provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.
- The chlorine atom on the pyrimidine ring enhances the compound’s ability to participate in substitution reactions, allowing for the introduction of various functional groups.
This detailed article provides a comprehensive overview of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYWPFFRAIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


